1-(3-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(3-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid is an organofluorine compound that features a cyclopentane ring substituted with a carboxylic acid group and a fluorinated aromatic ring. Organofluorine compounds are known for their broad spectrum of biological properties, including anti-inflammatory, antitumor, antibacterial, hypolipidemic, and antidepressant activities .
Preparation Methods
The synthesis of 1-(3-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid typically involves the alkylation of 2-(3-fluoro-4-methylphenyl)acetonitrile with 1,4-dibromobutane in the presence of sodium hydride. The resulting 1-(3-fluoro-4-methylphenyl)cyclopentane-1-carbonitrile is then hydrolyzed to the corresponding carboxylic acid using potassium hydroxide in ethylene glycol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-(3-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.
Scientific Research Applications
1-(3-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antitumor properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate various biological processes, leading to its observed biological activities .
Comparison with Similar Compounds
1-(3-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:
- 1-(4-Fluorophenyl)cyclopentane-1-carboxylic acid
- 1-(3-Trifluoromethylphenyl)cyclopentane-1-carboxylic acid These compounds share similar structural features but differ in the position and type of substituents on the aromatic ring. The presence of different substituents can significantly impact their chemical reactivity and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C13H15FO2 |
---|---|
Molecular Weight |
222.25 g/mol |
IUPAC Name |
1-(3-fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H15FO2/c1-9-4-5-10(8-11(9)14)13(12(15)16)6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,15,16) |
InChI Key |
ZZTKIVDCDLMYBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CCCC2)C(=O)O)F |
Origin of Product |
United States |
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